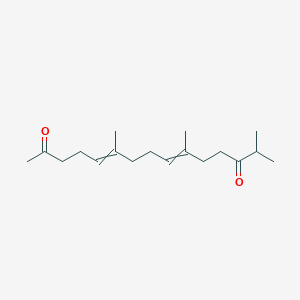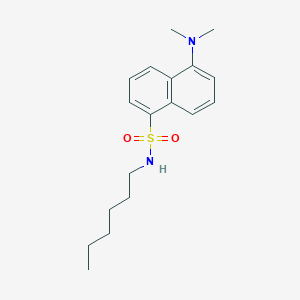![molecular formula C16H20N2O4 B14467083 3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid CAS No. 70645-76-0](/img/structure/B14467083.png)
3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Acetamidoethyl Group: The acetamidoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate acetamidoethyl halide reacts with the indole derivative.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the acetamidoethyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-methoxytryptamine:
5-Methoxyindole-3-acetic acid: Another indole derivative with similar structural features.
Uniqueness
3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamidoethyl group and propanoic acid moiety differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Properties
CAS No. |
70645-76-0 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
3-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-11(19)17-7-5-12-10-18(8-6-16(20)21)15-4-3-13(22-2)9-14(12)15/h3-4,9-10H,5-8H2,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
XOWGIKFUOWAIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


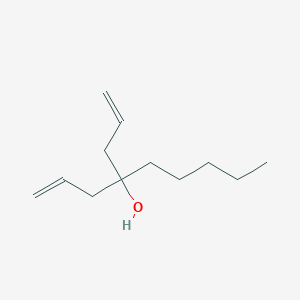
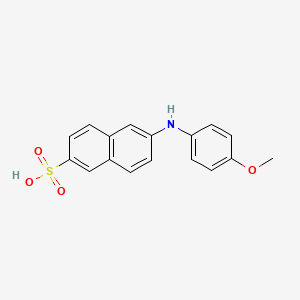
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
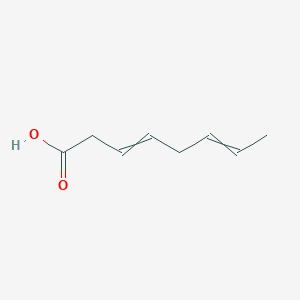
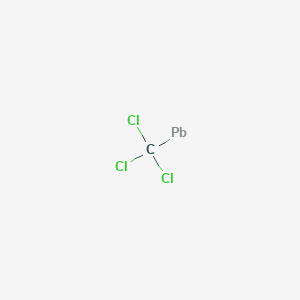
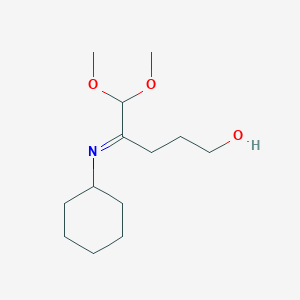
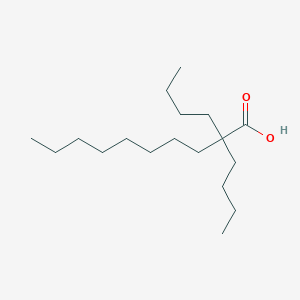
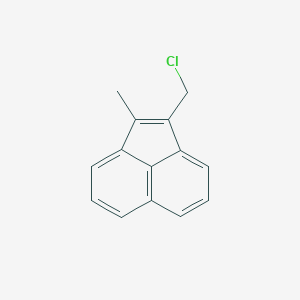
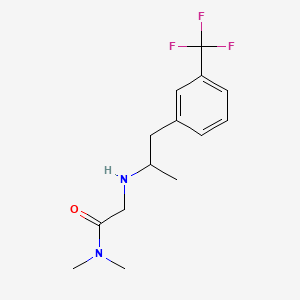
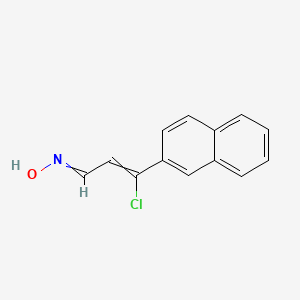
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)
